molecular formula C13H9ClN2 B7637795 8-Chloro-3-phenylimidazo[1,2-a]pyridine

8-Chloro-3-phenylimidazo[1,2-a]pyridine

Katalognummer: B7637795
Molekulargewicht: 228.67 g/mol
InChI-Schlüssel: BZBRTLPLUXISMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chloro-3-phenylimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 8 and a phenyl group at position 2. Its molecular formula is C₁₃H₉ClN₂, with a molecular weight of 236.68 g/mol . This compound is synthesized through multi-step reactions, often involving cyclization of substituted pyridin-2-amines with 1,3-dichloroacetone, followed by nitration or halogenation steps. For example, 3-bromo-5-chloropyridin-2-amine can be cyclized to form intermediates like 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine, which is subsequently nitrated or functionalized to introduce additional substituents .

Key structural features include:

  • Planarity: The imidazo[1,2-a]pyridine core exhibits partial planarity, with dihedral angles between substituents (e.g., 28.61° between phenyl and core rings in analogous 2-phenyl derivatives) influencing crystal packing and intermolecular interactions .
  • Reactivity: The chlorine at position 8 enhances electrophilic substitution reactivity, enabling further derivatization (e.g., Suzuki coupling for aryl group introduction) .

Eigenschaften

IUPAC Name

8-chloro-3-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-11-7-4-8-16-12(9-15-13(11)16)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBRTLPLUXISMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3N2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization. One common method involves the use of 2-aminopyridine and benzaldehyde in the presence of a catalyst such as acetic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the imidazo[1,2-a]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

8-Chloro-3-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazo[1,2-a]pyridine derivatives.

    Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

8-Chloro-3-phenylimidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly for the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 8-Chloro-3-phenylimidazo[1,2-a]pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine scaffold is highly tunable, with substituent positions and electronic properties dictating pharmacological and physicochemical profiles. Below is a comparative analysis of structurally related analogs:

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
8-Chloro-3-phenylimidazo[1,2-a]pyridine Cl (C8), Ph (C3) C₁₃H₉ClN₂ 236.68 Moderate lipophilicity (LogP ~2.5); planar structure with π-π stacking potential .
2-Phenylimidazo[1,2-a]pyridine Ph (C2) C₁₃H₁₀N₂ 194.24 Dihedral angle: 28.61°; forms hydrogen-bonded chains (C–H···O/N) and π-π interactions (centroid distance: 3.7187 Å) .
3-(p-Tolyl)imidazo[1,2-a]pyridine p-Tolyl (C3) C₁₄H₁₂N₂ 208.26 Increased steric bulk at C3; ¹H NMR δ 8.29 (d, J=7.0 Hz), 2.42 ppm (CH₃) .
3-Chloro-8-fluoroimidazo[1,2-a]pyridine Cl (C3), F (C8) C₇H₄ClFN₂ 170.57 Higher polarity (LogP 2.36); density 1.5 g/cm³ .
6-Bromoimidazo[1,2-a]pyridine Br (C6) C₇H₅BrN₂ 197.03 White crystalline solid; used in radiolabeled intermediates .

Key Research Findings

  • Crystal Engineering : Substituent orientation (e.g., phenyl at C2 vs. C3) dictates hydrogen-bonding networks and solubility. 2-Phenyl derivatives form broad chains via C–H···O/N bonds, whereas 3-phenyl analogs exhibit greater steric hindrance .
  • Pharmacokinetics : Methyl or halogen substituents improve blood-brain barrier penetration. For example, 3-methylimidazo[1,2-a]pyridines show enhanced brain exposure in rats .
  • Toxicity : Nitroimidazoles (e.g., 3-nitro derivatives) may form mutagenic adducts, necessitating careful SAR optimization .

Q & A

Basic Question | Analytical Techniques

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 8.29 ppm for aromatic protons, 145.91 ppm for fused ring carbons) confirms regiochemistry and substituent positions .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ peaks) validates molecular weight and halogen isotope patterns .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% for biological assays) .
  • X-ray Crystallography : Resolves absolute configuration and π-π stacking interactions in solid-state studies .

Best Practices : Use deuterated solvents (CDCl₃ or DMSO-d₆) for NMR to avoid interference. For trace impurities, combine GC-MS with HPLC-DAD .

What biological activities are associated with this compound derivatives?

Basic Question | Biological Screening
Imidazo[1,2-a]pyridines with chloro and phenyl substituents exhibit:

  • Antimicrobial Activity : MIC values <10 µM against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
  • Anticancer Effects : IC₅₀ of 2–15 µM in breast (MCF-7) and lung (A549) cancer lines via apoptosis induction .
  • CNS Modulation : Binding to GABAₐ receptors (Kᵢ ~50 nM) suggests anxiolytic potential, though selectivity over benzodiazepines requires optimization .

Methodological Note : Use MTT assays for cytotoxicity and SPR (surface plasmon resonance) for receptor affinity studies .

How can synthetic challenges, such as low yields in halogenation steps, be addressed?

Advanced Question | Reaction Optimization

  • Catalyst Screening : Replace traditional Pd/C with InCl₃ or SnCl₂ for regioselective chlorination (yield improvement from 30% to 75%) .
  • Ultrasound Assistance : Sonication (20 kHz, 60% amplitude) reduces reaction time from 12 h to 2 h in PEG-400 .
  • Solvent Effects : Switch from DMF to ionic liquids (e.g., [BMIM][BF₄]) to minimize byproducts .

Case Study : Failed nitro-group reductions (H₂/Pd-C) were resolved using In/HCl, achieving 85% yield for amino derivatives .

What strategies are used to analyze structure-activity relationships (SAR) in this compound class?

Advanced Question | SAR Analysis

  • Substituent Variation : Compare analogs with Cl, Br, or CF₃ at position 8 (Table 1).

    SubstituentPositionBioactivity (IC₅₀, µM)
    Cl85.2 (MCF-7)
    CF₃63.8 (A549)
    Br87.1 (HeLa)
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies hydrophobic interactions with EGFR kinase (ΔG = -9.8 kcal/mol) .

  • Pharmacophore Mapping : Highlight essential groups (e.g., chloro for H-bonding, phenyl for π-stacking) using Schrödinger Suite .

How are data contradictions in biological assays resolved?

Advanced Question | Data Validation

  • Dose-Response Curves : Replicate assays in triplicate with positive controls (e.g., doxorubicin for cytotoxicity) to confirm IC₅₀ consistency .
  • Off-Target Screening : Use kinome profiling (Eurofins) to rule out non-specific kinase inhibition .
  • Metabolic Stability : Assess hepatic microsomal degradation (t₁/₂ >60 min indicates in vivo viability) .

Example : A reported IC₅₀ discrepancy (8 µM vs. 15 µM) in leukemia cells was traced to differences in serum concentration (5% vs. 10% FBS) .

What methods are used to study binding interactions with biological targets?

Advanced Question | Biophysical Assays

  • SPR (Biacore) : Measure real-time binding kinetics (kₐ = 1.2×10⁵ M⁻¹s⁻¹, k_d = 0.01 s⁻¹) to β-amyloid .
  • ITC (Isothermal Titration Calorimetry) : Quantify enthalpy changes (ΔH = -12 kcal/mol) for DNA gyrase inhibition .
  • Cryo-EM : Resolve compound-bound structures of membrane proteins (e.g., GPCRs) at 3.2 Å resolution .

Protocol : Pre-equilibrate protein targets in PBS (pH 7.4) and use 10 µM compound concentrations for saturation binding .

How can this compound be functionalized for fluorescent probing?

Advanced Question | Probe Design

  • Carboxylic Acid Derivatives : Introduce at position 2 (e.g., 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid) for pH-sensitive fluorescence (λₑₓ = 355 nm, λₑₘ = 461 nm) .
  • Alkyne Tagging : Click chemistry (CuAAC) with azide-modified dyes (e.g., BODIPY) enables live-cell imaging .
  • Solvatochromism : Assess emission shifts in DMSO vs. water to evaluate microenvironment interactions .

Limitation : Low quantum yield (Φ = 0.15) requires signal amplification via time-resolved fluorescence .

What are the challenges in optimizing oxidation reactions for imidazo[1,2-a]pyridines?

Advanced Question | Reaction Mechanism

  • Oxidant Selection : PIDA (diacetoxyiodobenzene) outperforms H₂O₂ in Cu-catalyzed C-H amination (yield: 74% vs. 45%) .
  • Byproduct Control : Add TEMPO (radical scavenger) to suppress overoxidation to nitro derivatives .
  • Regioselectivity : Electron-rich C-3 position favors oxidation; DFT calculations (B3LYP/6-31G*) guide site prediction .

Case Study : MIL-68(In) MOF catalysts achieved 85% yield in air, avoiding inert conditions .

How can researchers develop robust analytical methods for derivative screening?

Advanced Question | Method Development

  • UHPLC-MS/MS : Use a BEH C18 column (1.7 µm) with 0.1% formic acid in mobile phase for rapid separation (<5 min) .
  • Chiral HPLC : Resolve enantiomers (e.g., using Chiralpak IA) for stereochemistry-dependent bioactivity .
  • QC Workflow : Validate methods per ICH guidelines (precision RSD <2%, accuracy 98–102%) .

Data Management : Open-source tools (e.g., MZmine 3) process high-throughput metabolomics data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.